molecular formula C24H22N2O3 B12854640 [4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone CAS No. 854033-64-0

[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone

Cat. No.: B12854640
CAS No.: 854033-64-0
M. Wt: 386.4 g/mol
InChI Key: FVLJONVFCYWXAG-UHFFFAOYSA-N
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Description

(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone is a complex organic compound with the molecular formula C23H23N3O3 It is known for its unique structure, which includes a benzoyl group, a hydroxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone typically involves multiple steps. One common method starts with the hydrogenation of p-dimethoxybenzene to produce 4-aminobenzyl alcohol. This intermediate is then reacted with 4-hydroxyphenylpiperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Safety measures are also crucial to handle the chemicals involved and to prevent any hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. It binds to the active site of tyrosinase, preventing the oxidation of monophenols and diphenols, which are crucial steps in melanin production. This inhibition leads to reduced melanin synthesis, making it a potential candidate for treating hyperpigmentation disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit tyrosinase more effectively than some reference compounds, such as kojic acid, highlights its potential in therapeutic applications .

Properties

CAS No.

854033-64-0

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

[4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone

InChI

InChI=1S/C24H22N2O3/c27-22-12-10-21(11-13-22)25-14-16-26(17-15-25)24(29)20-8-6-19(7-9-20)23(28)18-4-2-1-3-5-18/h1-13,27H,14-17H2

InChI Key

FVLJONVFCYWXAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4

solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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